molecular formula C57H94O6 B126907 rac-1-Linoleoyl-2,3-dilinolenoylglycerol CAS No. 79925-48-7

rac-1-Linoleoyl-2,3-dilinolenoylglycerol

Cat. No.: B126907
CAS No.: 79925-48-7
M. Wt: 875.4 g/mol
InChI Key: IMPMCCKWZKDAGE-DJOODRDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Linoleoyl-2,3-dilinolenoylglycerol generally involves the esterification of linoleic acid and linolenic acid with glycerol . The reaction is typically carried out under controlled conditions to ensure the formation of the desired ester bonds. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: rac-1-Linoleoyl-2,3-dilinolenoylglycerol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of epoxides or hydroxylated products, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of rac-1-Linoleoyl-2,3-dilinolenoylglycerol involves its interaction with specific molecular targets and pathways. The compound is known to interact with lipid membranes and proteins, influencing various biochemical processes. It may modulate the activity of enzymes involved in lipid metabolism and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1,2-Dilinolenoyl-3-linoleoylglycerol
  • (9Z,9’Z,12Z,12’Z,15Z,15’Z)-9,12,15-Octadecatrienoic Acid 1-[(1Oxo-9,12-octadecadienyl)oxy]methyl]-1,2-ethanediyl Ester

Comparison: rac-1-Linoleoyl-2,3-dilinolenoylglycerol is unique due to its specific combination of linoleic acid and linolenic acid esterified with glycerol. This unique structure imparts distinct chemical and physical properties, making it suitable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in certain experimental setups .

Biological Activity

Rac-1-Linoleoyl-2,3-dilinolenoylglycerol is a bioactive lipid molecule that has garnered attention for its potential therapeutic properties. This compound is a glycerolipid comprising linoleic and dilinolenic acid moieties, which are known for their roles in cellular signaling and inflammation modulation. Understanding its biological activity is crucial for exploring its applications in health and disease management.

  • Molecular Formula : C57H94O6
  • Molecular Weight : 875.35 g/mol
  • CAS Number : 79925-48-7

1. Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects. A study demonstrated its ability to modulate cytokine secretion and neutrophil migration, particularly in the context of liver injury induced by concanavalin A (Con A). The compound reduced levels of pro-inflammatory cytokines such as IL-4, IL-6, and IL-10 while maintaining IFN-γ levels, suggesting a selective anti-inflammatory profile .

2. Cancer Metastasis Inhibition

In cancer research, this compound has shown promise in inhibiting metastasis. It affects the epidermal growth factor receptor (EGFR) signaling pathway by promoting the degradation of activated EGFRs, thereby reducing matrix metalloproteinase (MMP) expression associated with cancer cell invasiveness. This action suggests a potential role in preventing tumor progression and metastasis .

Case Study 1: Hepatic Injury Model

In an animal model of hepatitis induced by Con A, pretreatment with this compound significantly reduced hepatic necrosis and leukocyte infiltration. Histological analyses confirmed these findings, indicating that the compound may provide therapeutic benefits in immune-mediated liver injuries .

Case Study 2: Breast Cancer Cell Lines

In vitro studies using MDA-MB-231 breast cancer cells revealed that this compound inhibited EGF-induced cell mobility and invasiveness. By enhancing EGFR internalization and degradation, the compound effectively downregulated MMP expression, highlighting its potential as an anti-metastatic agent .

Data Tables

Biological Activity Effect Mechanism
ImmunomodulationReduced pro-inflammatory cytokinesModulation of IL-4, IL-6, IL-10 levels
Neutrophil MigrationInhibitionSuppression of IL-8/VCAM expression
Cancer MetastasisInhibitionEnhanced EGFR degradation; reduced MMP expression

Properties

IUPAC Name

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,9-10,12,16-21,25-30,54H,4-6,8,11,13-15,22-24,31-53H2,1-3H3/b10-7-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPMCCKWZKDAGE-DJOODRDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H94O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649445
Record name 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79925-48-7
Record name 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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